1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]-
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Overview
Description
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]- is a compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the 2,4-dichlorophenyl group enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]- typically involves the cyclization of appropriate precursors. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde . Another method is the Wallach synthesis, which uses the dehydrogenation of imidazolines .
Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis routes that ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions to optimize the formation of the imidazole ring and the attachment of the 2,4-dichlorophenyl group .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chlorine positions .
Scientific Research Applications
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds . The presence of the 2,4-dichlorophenyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Known for its vasodilatory properties.
1-Acetyl-2-[(2,6-dichlorophenyl)amino]-4,5-dihydro-1H-imidazole: Used as a reference standard in pharmaceutical research.
Uniqueness: 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The 2,4-dichlorophenyl group enhances its reactivity and potential therapeutic applications, making it a valuable compound in various research fields .
Properties
CAS No. |
58831-26-8 |
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Molecular Formula |
C13H14Cl2N2 |
Molecular Weight |
269.17 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)butyl]imidazole |
InChI |
InChI=1S/C13H14Cl2N2/c1-2-10(8-17-6-5-16-9-17)12-4-3-11(14)7-13(12)15/h3-7,9-10H,2,8H2,1H3 |
InChI Key |
OOUDWEPJNNTPKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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